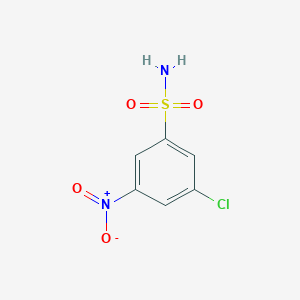
3-Chloro-5-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-nitrobenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a benzene ring substituted with a chlorine atom, a nitro group, and a sulfonamide group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-nitrobenzene-1-sulfonamide typically involves the nitration of 3-chlorobenzenesulfonamide. The process begins with the sulfonation of chlorobenzene to form 3-chlorobenzenesulfonic acid, which is then converted to its sulfonamide derivative. The nitration step involves treating the sulfonamide with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the meta position relative to the chlorine atom.
Industrial Production Methods
Industrial production of 3-Chloro-5-nitrobenzene-1-sulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with efficient mixing and temperature control systems to manage the exothermic nature of the nitration reaction.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The sulfonamide group can undergo oxidation to form sulfonic acids or sulfonyl chlorides under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, ammonia in ethanol.
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide with sulfuric acid.
Major Products Formed
Reduction: 3-Chloro-5-aminobenzene-1-sulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 3-Chloro-5-nitrobenzenesulfonic acid, 3-Chloro-5-nitrobenzenesulfonyl chloride.
Scientific Research Applications
3-Chloro-5-nitrobenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of sulfonamide-based drugs with antibacterial properties.
Biological Studies: The compound is used in studies involving enzyme inhibition, particularly targeting enzymes that interact with sulfonamide groups.
Chemical Synthesis: It is employed as a building block in the synthesis of more complex organic molecules, including dyes and agrochemicals.
Material Science: The compound is used in the development of functional materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 3-Chloro-5-nitrobenzene-1-sulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound disrupts the synthesis of folic acid in bacteria, leading to their growth inhibition and eventual death.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-nitrobenzene-1-sulfonamide
- 3-Bromo-5-nitrobenzene-1-sulfonamide
- 3-Chloro-4-nitrobenzene-1-sulfonamide
Comparison
Compared to its analogs, 3-Chloro-5-nitrobenzene-1-sulfonamide is unique due to the specific positioning of its substituents, which influences its reactivity and interaction with biological targets. The meta positioning of the nitro group relative to the chlorine atom provides distinct electronic and steric effects, making it a valuable intermediate in various synthetic and medicinal applications.
Properties
Molecular Formula |
C6H5ClN2O4S |
|---|---|
Molecular Weight |
236.63 g/mol |
IUPAC Name |
3-chloro-5-nitrobenzenesulfonamide |
InChI |
InChI=1S/C6H5ClN2O4S/c7-4-1-5(9(10)11)3-6(2-4)14(8,12)13/h1-3H,(H2,8,12,13) |
InChI Key |
HORRPOLLRFXWIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1S(=O)(=O)N)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-(Propane-2,2-diyl)bis[4-(benzyloxy)benzene]](/img/structure/B15288336.png)
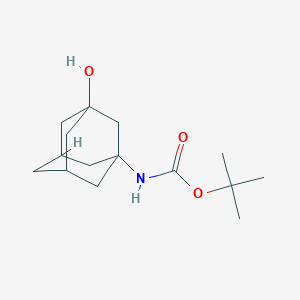
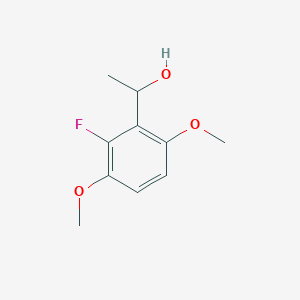
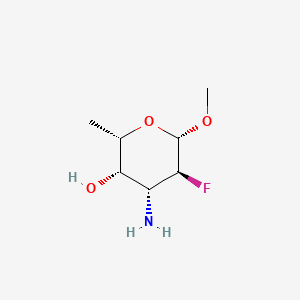
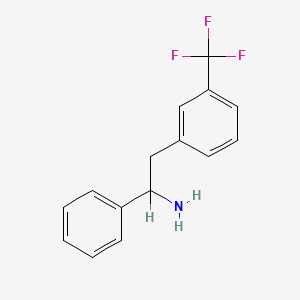
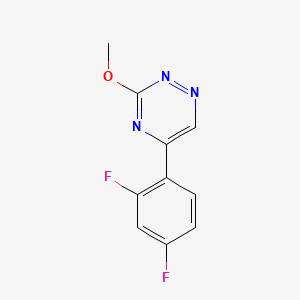





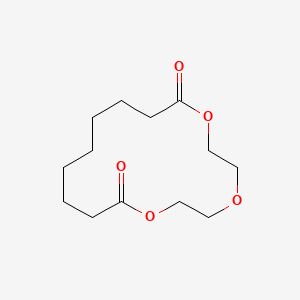

![5-Fluoro-2-(4-methoxyphenyl)benzo[D]thiazole](/img/structure/B15288439.png)
